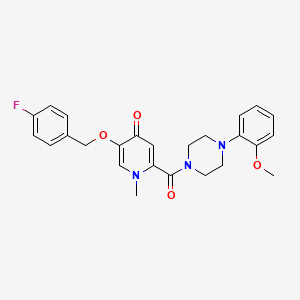
5-((4-fluorobenzyl)oxy)-2-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-1-methylpyridin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-((4-fluorobenzyl)oxy)-2-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-1-methylpyridin-4(1H)-one is a useful research compound. Its molecular formula is C25H26FN3O4 and its molecular weight is 451.498. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial Activities
Compounds with structures similar to the one have been synthesized and assessed for their antimicrobial properties. For example, novel triazole derivatives have been developed and shown to possess moderate to good antimicrobial activities against various microorganisms. These studies suggest that modifications to the piperazine and methoxyphenyl moieties can significantly impact the antimicrobial efficacy of these compounds (Bektaş et al., 2007).
Cytotoxic and Anticancer Activities
Research into Mannich bases, especially those incorporating piperazine units, has demonstrated their potential in cytotoxic and anticancer applications. Some synthesized compounds have been found to exhibit selective cytotoxicity against cancer cells, indicating their potential as lead compounds for anticancer drug development (Gul et al., 2019).
Neurotransmission Studies
Compounds structurally related to the one mentioned have been used as radiolabeled antagonists for studying neurotransmitter receptors, such as the serotonin 5-HT1A receptors, using positron emission tomography (PET). This application highlights the role of such compounds in advancing our understanding of neurotransmission and potential therapeutic targets for neuropsychiatric disorders (Plenevaux et al., 2000).
Carbonic Anhydrase Inhibition
Research into compounds featuring piperazine and methoxyphenyl groups has also explored their utility as inhibitors of carbonic anhydrase, an enzyme implicated in various physiological and pathological processes. Some synthesized compounds have shown effective inhibition of carbonic anhydrase, suggesting potential applications in treating conditions like glaucoma and edema (Tuğrak et al., 2019).
Metabolism and Pharmacokinetics
Studies on related compounds have provided insights into their metabolism, distribution, and elimination in biological systems. Understanding these pharmacokinetic properties is crucial for drug development, ensuring that therapeutic agents are safely and effectively delivered to their targets (Kawashima et al., 1991).
Propiedades
IUPAC Name |
5-[(4-fluorophenyl)methoxy]-2-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-1-methylpyridin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26FN3O4/c1-27-16-24(33-17-18-7-9-19(26)10-8-18)22(30)15-21(27)25(31)29-13-11-28(12-14-29)20-5-3-4-6-23(20)32-2/h3-10,15-16H,11-14,17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWJCZGRVPMRIAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C=C1C(=O)N2CCN(CC2)C3=CC=CC=C3OC)OCC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-chlorobenzyl)-6-[1-{2-[(3-methoxypropyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide](/img/structure/B2679244.png)

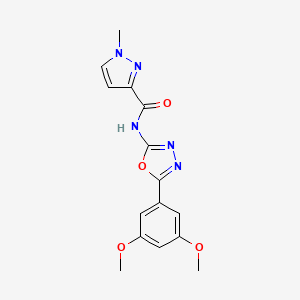
![[5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2679248.png)
![N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3-((6-methylpyridazin-3-yl)oxy)benzamide](/img/structure/B2679250.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide](/img/structure/B2679251.png)
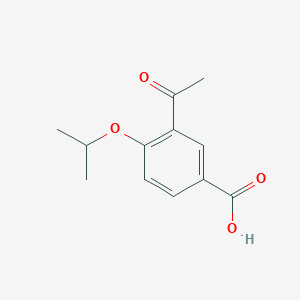
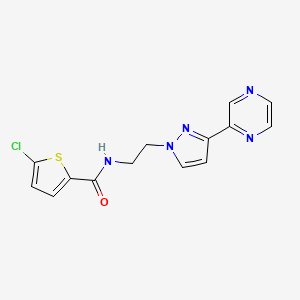
![3-[4-Amino-3-({2-[(2,5-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B2679256.png)
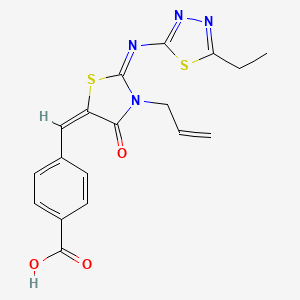
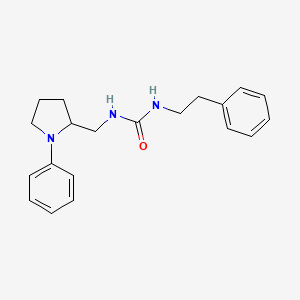
![2-(3-((4-fluorophenyl)sulfonyl)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2679263.png)
![N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]pentanamide](/img/structure/B2679265.png)